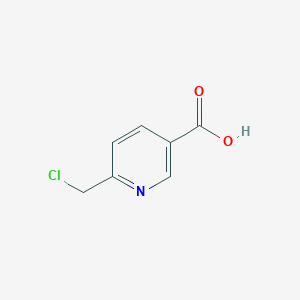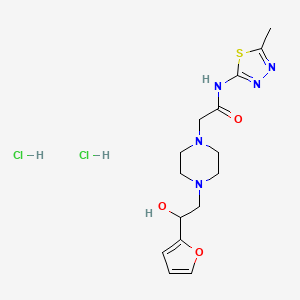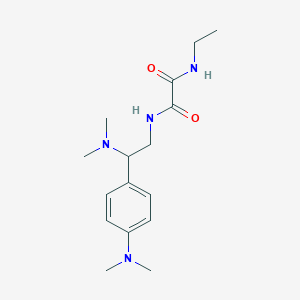
6-(Chloromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)nicotinic acid is a chemical compound with the molecular formula C7H6ClNO2 . It is also known as 6-(chloromethyl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid (-COOH) group at the 3-position and a chloromethyl (-CH2Cl) group at the 6-position . The molecular weight of this compound is 171.58 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 171.58 . The InChI code for this compound is 1S/C7H6ClNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) .Aplicaciones Científicas De Investigación
Herbicidal Activity : 6-(Chloromethyl)nicotinic acid derivatives, specifically N-(arylmethoxy)-2-chloronicotinamides, have shown promising results as potential herbicides. Some derivatives displayed excellent herbicidal activity against certain plant species, such as bentgrass and duckweed, suggesting their potential use in weed management in agriculture (Yu et al., 2021).
Receptor Interaction Studies : Research has identified G-protein-coupled receptors, such as PUMA-G and HM74, which are expressed in adipose tissue and act as receptors for nicotinic acid. This discovery has implications in understanding how nicotinic acid affects lipid metabolism, which can be foundational for developing new treatments for dyslipidemia (Tunaru et al., 2003).
Enzymatic Hydroxylation Studies : Research on the enzymatic hydroxylation process involving nicotinic acid demonstrates the conversion of nicotinic acid to 6-hydroxynicotinic acid. This process is catalyzed by enzymes in microorganisms like Pseudomonas fluorescens, offering insights into metabolic pathways and potential biotechnological applications (Hurh et al., 1994).
Bioactive Nature and Molecular Docking : Investigations into the electronic structure of nicotinic acid and its derivatives, including 6-chloronicotinic acid, have been conducted. These studies focus on molecular docking characteristics with lipoproteins, providing valuable information for understanding drug-protein interactions and developing new therapeutics (Bardak, 2017).
Antioxidation and Vasorelaxation Properties : Research into thionicotinic acid derivatives of nicotinic acid, such as 2-(1-adamantylthio)nicotinic acid, reveals their antioxidative and vasorelaxation properties. These findings open up potential therapeutic applications in treating cardiovascular diseases (Prachayasittikul et al., 2010).
Production Methods for Industrial Applications : Ecological methods for producing nicotinic acid are under exploration, focusing on green chemistry and reducing environmental impact. This research is crucial for the sustainable industrial production of nicotinic acid and its derivatives (Lisicki et al., 2022).
Safety and Hazards
The safety information available indicates that 6-(Chloromethyl)nicotinic acid is potentially dangerous. It has been assigned the GHS05 pictogram, indicating that it can cause serious eye irritation . The precautionary statements associated with this compound include recommendations to avoid release to the environment and to wear eye protection .
Propiedades
IUPAC Name |
6-(chloromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDCWDYPSYFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2566779.png)


![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)







![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566793.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2566799.png)
